molecular formula C13H14O3 B1418680 Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 684282-41-5

Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1418680
CAS No.: 684282-41-5
M. Wt: 218.25 g/mol
InChI Key: NKLRWURIOVXVAB-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with the molecular formula C13H14O3 It is a derivative of furan and norbornene, combining the structural features of both these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of furan-2-ylmethanol with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The double bonds in the norbornene moiety can be reduced to form saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated bicyclo[2.2.1]heptane derivatives.

    Substitution: Amides or other ester derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the norbornene moiety can provide rigidity and specific spatial orientation, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: Similar in structure but lacks the furan moiety.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the norbornene structure.

    Norbornene derivatives: Various derivatives with different functional groups attached to the norbornene ring.

Uniqueness

Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the combination of the furan and norbornene structures. This dual functionality provides a versatile platform for chemical modifications and applications in diverse fields. The presence of both aromatic and aliphatic components in the molecule enhances its reactivity and potential for forming complex structures.

Properties

IUPAC Name

furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h1-5,9-10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLRWURIOVXVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)OCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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